Cas no 16024-82-1 (Methyl 2-isothiocyanatobenzoate)

Methyl 2-isothiocyanatobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-isothiocyanatobenzoate
- 2-(Methoxycarbonyl)phenyl isothiocyanate
- 2-Isothiocyanato-benzoic acid methyl ester
- 2-Isothiocyanatobenzoic Acid Methyl Ester
- 2-Methoxycarbonylphenyl isothiocyanate
- methyl 2-isothiocyanatobenzenecarboxylate
- Benzoic acid, 2-isothiocyanato-, methyl ester
- methyl 2-isothiocyanato benzoate
- UNXVHBOJSCWVCD-UHFFFAOYSA-N
- STK802134
- HTS028113
- SBB010050
- BBL027963
- 5108AD
- Benzoic acid,2-isothiocyanato-, methyl ester
- BB 0260700
- BP-10699
- EN300-21030
- C33966G6E3
- AKOS000120719
- 16024-82-1
- MFCD00041062
- FT-0612727
- SCHEMBL910030
- DTXSID70166844
- Methyl 2-isothiocyanatobenzoate, AldrichCPR
- EINECS 240-164-2
- FT-0612833
- NS00025218
- I0574
- D91184
- DB-021296
- Methyl 2-isothiocyanatobenzoate
-
- MDL: MFCD00041062
- Inchi: 1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3
- InChI Key: UNXVHBOJSCWVCD-UHFFFAOYSA-N
- SMILES: S=C=NC1=C([H])C([H])=C([H])C([H])=C1C(=O)OC([H])([H])[H]
- BRN: 2720655
Computed Properties
- Exact Mass: 193.02000
- Monoisotopic Mass: 193.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.25
- Melting Point: 25°C
- Boiling Point: 150 °C
- Flash Point: 126 °C
- Refractive Index: 1.5354-1.5374
- PSA: 70.75000
- LogP: 2.20750
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
Methyl 2-isothiocyanatobenzoate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H332-H315-H319-H335
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:2810
- Hazard Category Code: 36/38-22-43
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Hazard Level:6.1
- Risk Phrases:R36/38
- HazardClass:6.1
- Safety Term:6.1
- Packing Group:III
- Packing Group:III
- PackingGroup:III
Methyl 2-isothiocyanatobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M220775-50mg |
Methyl 2-Isothiocyanatobenzoate |
16024-82-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158324-5g |
Methyl 2-isothiocyanatobenzoate |
16024-82-1 | 98% | 5g |
¥217.90 | 2023-09-02 | |
abcr | AB125578-25 g |
2-(Methoxycarbonyl)phenyl isothiocyanate, 98%; . |
16024-82-1 | 98% | 25 g |
€141.70 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158324-25G |
Methyl 2-isothiocyanatobenzoate |
16024-82-1 | 98% | 25g |
¥835.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0574-25G |
Methyl 2-Isothiocyanatobenzoate |
16024-82-1 | >98.0%(GC)(T) | 25g |
¥820.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0574-25g |
Methyl 2-isothiocyanatobenzoate |
16024-82-1 | 98.0%(GC&T) | 25g |
¥990.0 | 2022-06-10 | |
Ambeed | A827533-25g |
Methyl 2-isothiocyanatobenzoate |
16024-82-1 | 98% | 25g |
$90.0 | 2025-02-24 | |
Ambeed | A827533-10g |
Methyl 2-isothiocyanatobenzoate |
16024-82-1 | 98% | 10g |
$60.0 | 2025-02-24 | |
Enamine | EN300-21030-0.05g |
methyl 2-isothiocyanatobenzoate |
16024-82-1 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21030-10.0g |
methyl 2-isothiocyanatobenzoate |
16024-82-1 | 95% | 10g |
$80.0 | 2023-05-24 |
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 2-isothiocyanatobenzoate
Methyl 2-isothiocyanatobenzoate (CAS No. 16024-82-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-isothiocyanatobenzoate, identified by its Chemical Abstracts Service number (CAS No. 16024-82-1), is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its isothiocyanate functional group attached to a benzoate backbone, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures. The isothiocyanate moiety (-N=C=S) imparts unique chemical properties, making it a valuable tool for the synthesis of biologically active molecules.
The structural framework of Methyl 2-isothiocyanatobenzoate consists of a benzoic acid derivative with an ester group at the methyl position and an isothiocyanate group at the para position relative to the ester. This arrangement enhances its reactivity, particularly in nucleophilic addition reactions, where it serves as an electrophile. The compound's ability to participate in such reactions has been leveraged in the development of novel pharmaceuticals and agrochemicals.
In recent years, the pharmaceutical industry has seen a surge in the use of heterocyclic compounds, particularly those incorporating sulfur atoms due to their favorable pharmacokinetic properties. Methyl 2-isothiocyanatobenzoate has emerged as a crucial intermediate in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activity. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties.
One of the most compelling applications of Methyl 2-isothiocyanatobenzoate lies in its role as a precursor for the synthesis of thiazole derivatives. Thiazoles are heterocyclic compounds that play a pivotal role in medicinal chemistry due to their presence in numerous bioactive molecules, including antifungal, antibacterial, and anticancer agents. The isothiocyanate group in Methyl 2-isothiocyanatobenzoate can undergo cyclization reactions with various nucleophiles, leading to the formation of thiazole scaffolds that are further functionalized to enhance biological activity.
Recent advancements in synthetic methodologies have expanded the utility of Methyl 2-isothiocyanatobenzoate beyond traditional pharmaceutical applications. Researchers have demonstrated its effectiveness in generating novel ligands for metal-organic frameworks (MOFs), which are increasingly being explored for drug delivery systems and catalytic applications. The compound's ability to form stable coordination complexes with transition metals has opened new avenues for designing innovative materials with tailored properties.
The synthesis of Methyl 2-isothiocyanatobenzoate typically involves the reaction of methyl benzoate with phosphorus pentasulfide or thiophosgene under controlled conditions. These reactions require careful optimization to ensure high yields and purity, as impurities can significantly impact downstream applications. Advances in catalytic systems have improved the efficiency of these processes, making Methyl 2-isothiocyanatobenzoate more accessible for industrial-scale production.
The safety profile of Methyl 2-isothiocyanatobenzoate is another critical consideration in its application. While not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to mitigate potential risks associated with its reactive functional groups. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is essential when working with this compound to prevent skin and eye irritation.
In conclusion, Methyl 2-isothiocyanatobenzoate (CAS No. 16024-82-1) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex biologically active molecules. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.
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